Lenvatinib is synthesized through a multi-step chemical process that involves various reagents and conditions. Impurity F arises during the synthesis of lenvatinib mesylate, specifically through hydrolysis reactions where the amide group in lenvatinib mesylate can be converted to a carboxylic acid under acidic or basic conditions . The presence of this impurity can indicate degradation or incomplete reaction pathways during the manufacturing process.
Lenvatinib Impurity F is classified as a degradation impurity. Degradation impurities are typically formed due to chemical instability under certain conditions such as heat, moisture, or pH variations during storage and processing. This classification is critical for regulatory compliance, as impurities must be monitored and controlled to ensure drug safety and efficacy .
The synthesis of lenvatinib involves several key steps, including:
The synthesis typically requires precise temperature control and inert atmosphere conditions to minimize side reactions that could lead to impurities. For example, maintaining low temperatures during initial reactions helps prevent premature decomposition of intermediates .
The molecular structure of lenvatinib (C21H19ClN4O4) features an aromatic ring system with multiple functional groups including an amide linkage and a chlorophenoxy moiety. Impurity F retains similar structural characteristics but differs in the functional group arrangement due to hydrolysis .
Impurity F's formation primarily involves hydrolysis reactions where the amide bond in lenvatinib mesylate breaks down into a carboxylic acid derivative. This reaction can be catalyzed by either acidic or basic conditions, leading to varying degrees of impurity formation depending on environmental factors such as pH and temperature .
The degradation mechanism often involves:
The mechanism by which lenvatinib exerts its effects primarily revolves around its action as a receptor tyrosine kinase inhibitor. It selectively inhibits several kinases involved in tumor angiogenesis and growth, including vascular endothelial growth factor receptor 2 (VEGFR2) .
Lenvatinib mesylate appears as a white to pale reddish-yellow powder. It exhibits polymorphism, which can influence its solubility and bioavailability .
These properties are vital for understanding how lenvatinib and its impurities behave under different conditions.
Lenvatinib is primarily used in oncology for treating various cancers, including thyroid cancer and renal cell carcinoma. Its effectiveness relies on its ability to inhibit tumor growth by blocking angiogenesis pathways .
Monitoring impurities like Lenvatinib Impurity F is essential for ensuring drug safety and efficacy, making it a focus for quality control in pharmaceutical manufacturing processes.
Lenvatinib Impurity F, formally identified as 4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxylic acid, is a carboxylic acid derivative arising from hydrolytic degradation of the parent tyrosine kinase inhibitor lenvatinib. Its molecular formula is C₂₁H₁₈ClN₃O₅, with a molecular weight of 427.84 g/mol [3] [5] [8]. The CAS registry number 417717-21-6 is exclusively assigned to this impurity, distinguishing it from other lenvatinib-related compounds like the desquinolinyl impurity (CAS 796848-79-8) [1] [3].
Table 1: Molecular Descriptors of Lenvatinib Impurity F
Descriptor | Value/Representation |
---|---|
IUPAC Name | 4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxylic acid |
Canonical SMILES | COC₁=CC₂=NC=CC(=C₂C=C₁C(=O)O)OC₃=CC(=C(C=C₃)NC(=O)NC₄CC₄)Cl |
InChIKey | WVPCSJGFZLUZOU-UHFFFAOYSA-N |
XLogP | 3.4 (Predicted) |
Hydrogen Bond Donor Count | 3 |
Hydrogen Bond Acceptor Count | 6 |
The cyclopropylurea moiety and hydrolyzed carboxylic acid group (replacing the parent drug’s carboxamide) critically influence its polarity and solubility. Predicted physicochemical properties include a boiling point of 599.5 ± 50.0 °C and a pKa of 2.74 ± 0.30, indicating moderate acidity consistent with aromatic carboxylic acids [3] [9] [10].
No specific crystal structure data for Lenvatinib Impurity F is available in public literature. However, patent EP3299360A1 reveals that crystalline forms of lenvatinib mesylate exhibit distinct packing arrangements influenced by solvation and hydrogen bonding . The impurity’s structure features three hydrogen-bonding sites: the carboxylic acid (–COOH), urea carbonyl (–C=O), and urea –NH– group. This triad enables potential intramolecular or intermolecular interactions that may stabilize conformations.
The cyclopropyl ring introduces steric constraints near the urea linkage, potentially limiting free rotation and favoring specific dihedral angles. Computational modeling suggests that protonation states (governed by environmental pH) dramatically alter charge distribution, especially at the carboxylic acid group. Under acidic conditions, the neutral COOH form may promote dimerization via hydrogen bonding, while deprotonation (COO⁻) enhances aqueous solubility but reduces crystallinity [6] . Thermal gravimetric analysis (TGA) of analogous lenvatinib salts shows decomposition above 150°C, implying that the impurity’s solid-state stability is temperature-sensitive .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra for Lenvatinib Impurity F were not fully detailed in the search results. However, key signals can be inferred from its structure:
Fourier-Transform Infrared (FTIR) Spectroscopy
Predicted FTIR bands include:
Mass Spectrometry (MS)
High-resolution MS data confirms the molecular ion peak at m/z 428.1012 [M+H]⁺ (calculated for C₂₁H₁₉ClN₃O₅: 428.1015). Fragmentation patterns include:
Table 2: Key Spectroscopic Signatures of Lenvatinib Impurity F
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 0.5–0.7 ppm (m, 4H) | Cyclopropyl –CH₂– |
δ 3.9 ppm (s, 3H) | Methoxy (–OCH₃) | |
δ 6.8–8.5 ppm (m, 6H) | Aromatic protons | |
FTIR | 1690–1720 cm⁻¹ | Carboxylic acid C=O |
1630–1660 cm⁻¹ | Urea C=O | |
MS | m/z 428.1012 | [M+H]⁺ |
Lenvatinib Impurity F differs from the parent drug lenvatinib (C₂₁H₁₉ClN₄O₄) by the replacement of the C-6 carboxamide (–CONH₂) with a carboxylic acid (–COOH). This hydrolysis eliminates the hydrogen-bonding capability of the amide group, reducing interactions with kinase targets and increasing polarity [5] [8] [10]. Compared to Lenvatinib Impurity A (7-methoxyquinoline-6-carboxamide), Impurity F retains the urea-linked chlorophenyl and cyclopropyl groups but lacks the quinoline-6-carboxamide segment [2] [3].
Degradation pathways illuminate structural vulnerabilities:
Chromatographic behavior reflects structural differences:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7